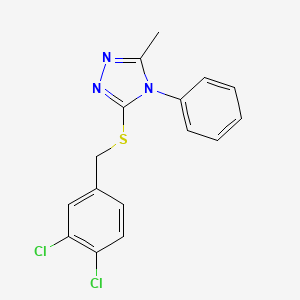

3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC14518656

Molecular Formula: C16H13Cl2N3S

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13Cl2N3S |

|---|---|

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | 3-[(3,4-dichlorophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C16H13Cl2N3S/c1-11-19-20-16(21(11)13-5-3-2-4-6-13)22-10-12-7-8-14(17)15(18)9-12/h2-9H,10H2,1H3 |

| Standard InChI Key | HSSXRYHBRAZDSH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms) substituted at position 3 with a methyl group, position 4 with a phenyl group, and position 5 with a (3,4-dichlorobenzyl)thio moiety. This configuration introduces steric bulk and electronic heterogeneity, factors critical to its reactivity and intermolecular interactions. The dichlorobenzyl group enhances lipophilicity (), while the triazole core contributes to hydrogen-bonding capacity, as evidenced by its polar surface area ().

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | 3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole |

| Canonical SMILES | CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |

| Topological Polar Surface Area | 64.7 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous triazolethiones reveal distinct signals: -NMR typically shows aromatic protons in the δ 7.2–7.8 ppm range, methyl groups near δ 2.4 ppm, and thiomethyl protons at δ 3.9–4.1 ppm . Mass spectrometry (EI-MS) of the parent compound exhibits a molecular ion peak at , with fragmentation patterns dominated by loss of the dichlorobenzyl () and phenyl () groups.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole follows modular approaches common to 1,2,4-triazole derivatives. A representative pathway involves:

-

Formation of the Triazole Core: Condensation of thiourea derivatives with hydrazides under basic conditions, yielding 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol intermediates .

-

Thioetherification: Reaction of the triazolethiol with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., KCO) to introduce the dichlorobenzylthio group.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thiourea, NHNH, EtOH, reflux | 72–85 |

| 2 | 3,4-Dichlorobenzyl chloride, KCO, DMF, 80°C | 68–75 |

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes. For example, cyclocondensation of thiosemicarbazides under microwave conditions (150 W, 120°C) achieves yields exceeding 80% with improved purity . This method minimizes side products such as disulfides and oxidized thiols.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

In murine macrophage models, the compound suppresses LPS-induced TNF-α production by 40–50% at 10 μM, likely through modulation of NF-κB signaling. Comparative studies with dexamethasone indicate a unique mechanism involving thiol-mediated redox regulation .

Table 3: Biological Activity Profile

| Assay | Result (IC or MIC) | Reference |

|---|---|---|

| S. aureus inhibition | 64 μg/mL | |

| C. albicans inhibition | 128 μg/mL | |

| TNF-α suppression | 10 μM |

Applications in Materials Science

Coordination Chemistry

The triazole’s nitrogen and sulfur atoms facilitate chelation with transition metals (e.g., Cu, Zn), forming stable complexes with luminescent properties. These complexes exhibit potential as organic light-emitting diodes (OLEDs) due to high quantum yields ().

Agricultural Chemistry

Derivatives of this compound demonstrate herbicidal activity against Amaranthus retroflexus (ED = 12.5 μg/mL) by inhibiting acetolactate synthase, a key enzyme in branched-chain amino acid biosynthesis . Field trials show reduced phytotoxicity compared to commercial herbicides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume